tert-Butyl (2R)-2-methylpiperidine-2-carboxylate
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Overview
Description
tert-Butyl (2R)-2-methylpiperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R)-2-methylpiperidine-2-carboxylate typically involves the reaction of 2-methylpiperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond. The reaction is typically performed at room temperature and yields the desired product in good to excellent yields .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R)-2-methylpiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases to facilitate the replacement of the tert-butyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized piperidine derivatives .
Scientific Research Applications
tert-Butyl (2R)-2-methylpiperidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study the effects of piperidine derivatives on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2R)-2-methylpiperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2R)-2-methylpiperidine-2-carboxylate: Characterized by the presence of a tert-butyl group.
tert-Butyl (2S)-2-methylpiperidine-2-carboxylate: Similar structure but with a different stereochemistry.
tert-Butyl (2R)-2-ethylpiperidine-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H21NO2 |
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Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl (2R)-2-methylpiperidine-2-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-10(2,3)14-9(13)11(4)7-5-6-8-12-11/h12H,5-8H2,1-4H3/t11-/m1/s1 |
InChI Key |
OIPQXFCXFUTYRK-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@]1(CCCCN1)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1(CCCCN1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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